2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloroethylamine with 2-(methylsulfonyl)oxyethylamine to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with 4-aminobenzoic acid under specific reaction conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and thiols (RSH) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of azides and thiol derivatives.
Scientific Research Applications
2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzoic acid
- 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)butanedioic acid
- 2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)hexanedioic acid
Uniqueness
2-(4-((2-Chloroethyl)(2-((methylsulfonyl)oxy)ethyl)amino)benzamido)pentanedioic acid is unique due to its specific structural features, such as the presence of both chloroethyl and methylsulfonyl groups. These functional groups contribute to its reactivity and potential biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[[4-[2-chloroethyl(2-methylsulfonyloxyethyl)amino]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O8S/c1-29(26,27)28-11-10-20(9-8-18)13-4-2-12(3-5-13)16(23)19-14(17(24)25)6-7-15(21)22/h2-5,14H,6-11H2,1H3,(H,19,23)(H,21,22)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWYCTGTGHDWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCN(CCCl)C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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